1-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzene
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Overview
Description
1-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with methoxy and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzene typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the reaction of 1-methoxy-4-iodobenzene with 2-(3-phenoxyphenoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy groups can be reduced under specific conditions to yield simpler aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzoic acid, while reduction can produce simpler phenolic compounds.
Scientific Research Applications
1-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of oxidative stress and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-4-[2-(4-methoxyphenyl)ethenyl]benzene
- 2-Methoxy-4-methyl-1-[2-(3-phenoxyphenoxy)ethoxy]benzene
- 1-Methoxy-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Uniqueness
1-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzene is unique due to its specific substitution pattern and the presence of both methoxy and phenoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-22-17-10-12-18(13-11-17)23-14-15-24-20-8-5-9-21(16-20)25-19-6-3-2-4-7-19/h2-13,16H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDPLKKSKQBUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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